2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile
Description
This compound belongs to the coumarin derivative family, characterized by a 2-oxo-2H-chromen core. Key structural features include:
- Position 3 substitution: A 2,5-dimethoxyphenyl group, which introduces electron-donating methoxy substituents.
Coumarins are widely studied for their fluorescence, pharmacological activities (e.g., anticoagulant, anticancer), and role in organic synthesis.
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-22-13-5-6-17(23-2)15(10-13)16-9-12-3-4-14(24-8-7-20)11-18(12)25-19(16)21/h3-6,9-11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXBFZQVQNODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OCC#N)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The chromenone core can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds with biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Core Structural Variations
All compared compounds share the 2-oxo-2H-chromen backbone. Differences arise in substituent positions and functional groups (Table 1).
Table 1: Structural Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Acetonitrile (-CN) at position 7 offers lower polarity and higher hydrolytic stability than ester (-OAc) or carboxylic acid (-COOH) groups, favoring better membrane permeability .
Lipophilicity (LogP) :
Crystallographic Considerations
Crystal structures of analogues (e.g., ’s acetate derivative) could reveal:
- Packing Motifs : Bulky 2,5-dimethoxyphenyl may disrupt tight packing, reducing melting points versus phenyl analogues.
- Hydrogen Bonding : Acetonitrile’s nitrile group may form weaker interactions than carboxylic acids, influencing solubility .
Biological Activity
The compound 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile is a synthetic organic molecule belonging to the class of chromenone derivatives. It exhibits significant biological activities that have garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a chromenone core with a 2,5-dimethoxyphenyl substituent and an acetonitrile moiety. The structural characteristics contribute to its reactivity and interactions with biological systems.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Antioxidant Activity :
- Compounds structurally similar to this compound have demonstrated significant antioxidant properties. Research indicates that these compounds exhibit free radical scavenging and metal chelating activities, which are crucial for protecting cells from oxidative stress .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antibacterial activity. The presence of the dimethoxyphenyl group may enhance its interaction with microbial targets, although specific mechanisms remain to be fully elucidated .
-
Enzyme Inhibition :
- The compound has been investigated for its potential as an enzyme inhibitor. For instance, derivatives of similar chromenone structures have shown inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . Molecular docking studies suggest that this compound could interact with AChE's active site, indicating its potential in neuroprotection .
The biological activity of this compound is likely mediated through multiple pathways:
- Interaction with Enzymes : The compound may bind to the active sites of enzymes, inhibiting their catalytic functions. This mechanism is significant in the context of diseases where enzyme dysregulation occurs.
- Cell Signaling Modulation : By interacting with cellular receptors and signaling pathways, the compound may influence processes such as cell proliferation and apoptosis .
Comparative Analysis
To understand the uniqueness of this compound compared to other compounds, a comparison table is presented below:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-(2,5-Dimethoxyphenyl)-2H-chromen-4-one | Chromenone core | Known for strong antioxidant properties |
| 4-Oxo-4H-chromen-2-one | Similar core but different substituents | Focus on anti-inflammatory activity |
| 7-Hydroxycoumarin | Lacks methoxy substitutions | Strong anticoagulant properties |
This table highlights how the specific methoxy substitutions in this compound may enhance its biological activity compared to other compounds.
Case Studies
Several case studies have explored the efficacy of chromenone derivatives in various biological assays:
-
Study on Antioxidant Activity :
- A study demonstrated that synthesized compounds showed superior total antioxidant capacity compared to standard antioxidants. The results indicated effective free radical scavenging abilities .
- Enzyme Inhibition Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
